1-(2,3,4-Trifluorobenzenesulfonyl)piperazine
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Overview
Description
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C10H11F3N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluorobenzenesulfonyl group attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,3,4-trifluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluorobenzenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might introduce additional functional groups to the aromatic ring.
Scientific Research Applications
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluorobenzenesulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris.
1-(3-Trifluoromethylphenyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: Another piperazine derivative with distinct chemical properties.
Uniqueness
1-(2,3,4-Trifluorobenzenesulfonyl)piperazine is unique due to the presence of the trifluorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities, as the trifluoromethyl group can enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
1-(2,3,4-trifluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-7-1-2-8(10(13)9(7)12)18(16,17)15-5-3-14-4-6-15/h1-2,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUVUJEIQGXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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